4-(4-Nitrophenyl)piperidine
Overview
Description
4-(4-Nitrophenyl)piperidine is a chemical compound with the molecular formula C11H14N2O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . The compound has a molecular weight of 206.24 .
Synthesis Analysis
The synthesis of this compound can be achieved through an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H14N2O2 and an average mass of 206.241 Da .Scientific Research Applications
Reaction Mechanisms and Solvent Effects
- The aminolysis reaction of p-nitrophenyl acetate with piperidine in various organic solvents and ionic liquids has been studied to understand the influence of the ionic liquid on the reaction rate and mechanism. This research highlights the importance of solvent choice in determining the reactivity of piperidine derivatives (Millán et al., 2013).
- Investigations into the degradation mechanisms of paraoxon with piperidine in different ionic liquids suggest that the reaction outcomes, including rate and product distribution, are significantly influenced by the unique features of ionic liquids as reaction media (Pavez et al., 2013).
Pharmacological Activities
- Piperidine derivatives, including those with a nitrophenyl group, have shown potential in inhibiting Plasmodium falciparum's aspartic protease, suggesting their utility in antimalarial drug development. The nitro group's position on the benzene ring was found to be crucial for inhibitory activity, indicating the significance of structural features in medicinal chemistry applications (Saify et al., 2011).
- The synthesis and evaluation of piperidine derivatives for their cytotoxicity against human cancer cell lines offer insights into the role of the aryl part of these compounds in determining their biological activity. This study contributes to the ongoing search for new chemotherapeutic agents (Kucukoglu et al., 2015).
Materials Science and Chemical Analysis
- Enantiomeric resolution of piperidine derivatives highlights the application of chiral chromatography in separating stereoisomers, a critical step in the development of enantiopure pharmaceuticals. This work also discusses the role of hydrogen bonding and π-π interactions in chiral recognition, which is fundamental to understanding the molecular basis of enantioselectivity (Ali et al., 2016).
Chemical Synthesis and Mechanistic Studies
- The synthesis of 3-(4′-nitrophenyl)iminocoumarin via a cyclization reaction followed by a Knoevenagel reaction demonstrates the versatility of piperidine and its derivatives in facilitating the construction of complex organic molecules. This study also explores the electronic and structural features that make these compounds suitable for application in solar cell materials (Zhang et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, such as apixaban, are known to inhibit blood coagulation factor xa
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are used in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Biochemical Pathways
It’s known that piperidine derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that the pharmacokinetics of piperidine derivatives like apixaban are characterized by quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
Piperidine derivatives are known to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Properties
IUPAC Name |
4-(4-nitrophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSJZBOLNDWPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579699 | |
Record name | 4-(4-Nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26905-03-3 | |
Record name | 4-(4-Nitrophenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26905-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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